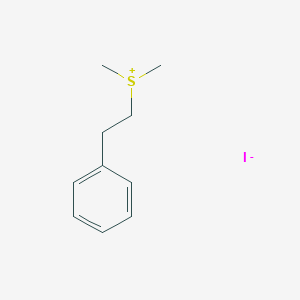
Dimethyl(2-phenylethyl)sulfanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(2-phenylethyl)sulfanium iodide is an organosulfur compound with the molecular formula C10H15IS. It is a sulfonium salt, characterized by the presence of a sulfonium ion (R3S+) where R represents organic substituents. This compound is known for its applications in various fields, including chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl(2-phenylethyl)sulfanium iodide can be synthesized through the reaction of dimethyl sulfide with 2-phenylethyl iodide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at room temperature. The reaction can be represented as follows:
(CH3)2S+C6H5CH2CH2I→(CH3)2S+CH2CH2C6H5I−
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(2-phenylethyl)sulfanium iodide undergoes various chemical reactions, including:
Oxidation: The sulfonium ion can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like cyanide (CN-) or thiolate (RS-) can replace the iodide ion.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding sulfide.
Substitution: Various substituted sulfonium salts.
Scientific Research Applications
Dimethyl(2-phenylethyl)sulfanium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosulfur compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Mechanism of Action
The mechanism of action of dimethyl(2-phenylethyl)sulfanium iodide involves the interaction of the sulfonium ion with various molecular targets. The sulfonium ion can act as an electrophile, facilitating nucleophilic substitution reactions. The pathways involved depend on the specific reactions and conditions.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl(phenethyl)sulfonium iodide
- Dimethyl(benzyl)sulfonium iodide
- Dimethyl(2-phenylethyl)sulfonium chloride
Uniqueness
Dimethyl(2-phenylethyl)sulfanium iodide is unique due to its specific structure and reactivity. The presence of the 2-phenylethyl group imparts distinct chemical properties, making it suitable for specific applications in synthesis and materials science.
Properties
CAS No. |
28289-44-3 |
|---|---|
Molecular Formula |
C10H15IS |
Molecular Weight |
294.20 g/mol |
IUPAC Name |
dimethyl(2-phenylethyl)sulfanium;iodide |
InChI |
InChI=1S/C10H15S.HI/c1-11(2)9-8-10-6-4-3-5-7-10;/h3-7H,8-9H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
CWUQAEKVLSSTFV-UHFFFAOYSA-M |
Canonical SMILES |
C[S+](C)CCC1=CC=CC=C1.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


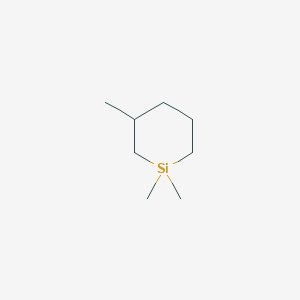
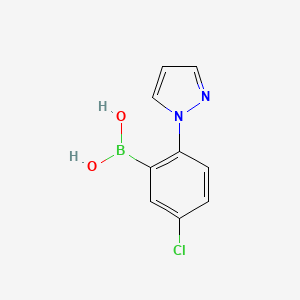

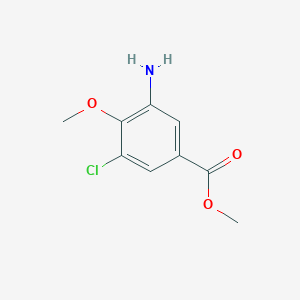


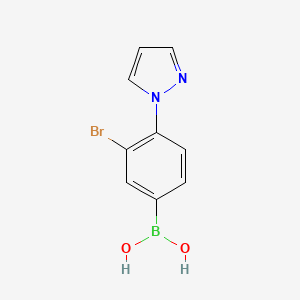
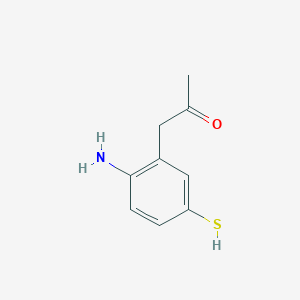
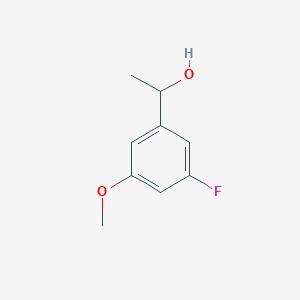
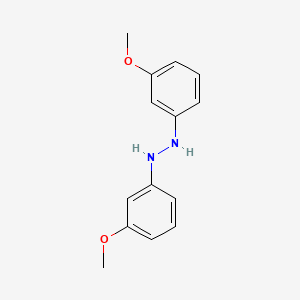
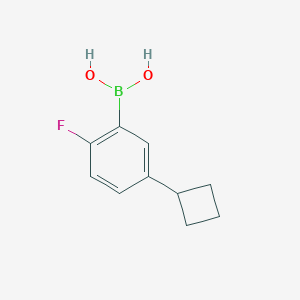
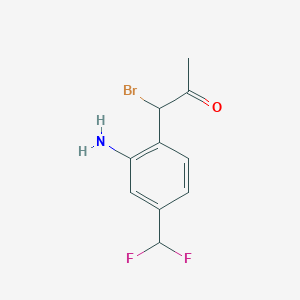

![2-[(Tributylsilyl)oxy]phenol](/img/structure/B14070310.png)
